Cas no 401892-84-0 (4-(Pentafluorothio)benzaldehyde)
4-(Pentafluorothio)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-(PENTAFLUOROSULFANYL)BENZALDEHYDE
- 4-(Pentafluorothio)benzaldehyde
- 4-(pentafluoro-λ<sup>6</sup>-sulfanyl)benzaldehyde
- 4-Formylphenylsulphur pentafluoride
- 4-(pentafluoro-lambda~6~-sulfanyl)benzaldehyde
- 4-(pentafluoro-lambda6-sulphanyl)-benzaldehyde
- 4-(pentafluoro-$l^{6}-sulfanyl)benzaldehyde
- SCHEMBL2220244
- AKOS005259693
- Z1269232837
- 4-(pentafluoro-lambda-sulfanyl)benzaldehyde
- 4-(pentafluoro-lambda6-sulfanyl)benzaldehyde
- 4-pentafluorosulfanyl-benzaldehyde
- SY064732
- 401892-84-0
- G22153
- DB-228901
- MFCD03788518
- EN300-1602965
- CS-0205934
- 4-(pentafluoro--sulfanyl)benzaldehyde
- PS-11420
- 4-Sulfurpentafluorobenzaldehyde
- BRA89284
- A824968
- DTXSID40381320
- 4-[pentakis(fluoranyl)-$l^{6}-sulfanyl]benzaldehyde
- SB85354
- OTOYBKNIUCEPMV-UHFFFAOYSA-N
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- MDL: MFCD03788518
- Inchi: 1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-5H
- InChI Key: OTOYBKNIUCEPMV-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C=O)=CC=1)(F)(F)(F)(F)F
Computed Properties
- Exact Mass: 231.99800
- Monoisotopic Mass: 231.99812676g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 18.1Ų
Experimental Properties
- PSA: 42.37000
- LogP: 4.15650
- Sensitiveness: Air Sensitive
4-(Pentafluorothio)benzaldehyde Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
4-(Pentafluorothio)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 065153-1g |
4-(Pentafluorosulfanyl)benzaldehyde |
401892-84-0 | 99% | 1g |
£29.00 | 2021-07-01 | |
| Fluorochem | 065153-5g |
4-(Pentafluorosulfanyl)benzaldehyde |
401892-84-0 | 99% | 5g |
£105.00 | 2021-07-01 | |
| Fluorochem | 065153-25g |
4-(Pentafluorosulfanyl)benzaldehyde |
401892-84-0 | 99% | 25g |
£512.00 | 2021-07-01 | |
| Chemenu | CM327793-5g |
4-(pentafluoro-lambda6-sulfanyl)benzaldehyde |
401892-84-0 | 95%+ | 5g |
$469 | 2022-06-11 | |
| Apollo Scientific | PC0799-250mg |
4-(Pentafluorothio)benzaldehyde |
401892-84-0 | 250mg |
£230.00 | 2025-02-19 | ||
| Apollo Scientific | PC0799-1g |
4-(Pentafluorothio)benzaldehyde |
401892-84-0 | 1g |
£510.00 | 2025-02-19 | ||
| Apollo Scientific | PC0799-5g |
4-(Pentafluorothio)benzaldehyde |
401892-84-0 | 5g |
£1370.00 | 2025-02-19 | ||
| Chemenu | CM327793-5g |
4-(pentafluoro-lambda6-sulfanyl)benzaldehyde |
401892-84-0 | 95%+ | 5g |
$469 | 2021-08-18 | |
| abcr | AB228195-250 mg |
4-(Pentafluorothio)benzaldehyde, 95%; . |
401892-84-0 | 95% | 250 mg |
€182.40 | 2023-07-20 | |
| abcr | AB228195-1 g |
4-(Pentafluorothio)benzaldehyde, 95%; . |
401892-84-0 | 95% | 1 g |
€467.20 | 2023-07-20 |
4-(Pentafluorothio)benzaldehyde Suppliers
4-(Pentafluorothio)benzaldehyde Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-(Pentafluorothio)benzaldehyde
Comprehensive Overview of 4-(Pentafluorothio)benzaldehyde (CAS No. 401892-84-0): Properties, Applications, and Innovations
4-(Pentafluorothio)benzaldehyde (CAS No. 401892-84-0) is a fluorinated aromatic aldehyde with a unique pentafluorothio functional group, making it a versatile intermediate in organic synthesis and material science. This compound has garnered significant attention due to its electron-withdrawing properties and stability under various reaction conditions. Researchers and industries are increasingly exploring its potential in pharmaceuticals, agrochemicals, and advanced materials, aligning with the growing demand for high-performance fluorinated compounds.
The molecular structure of 4-(Pentafluorothio)benzaldehyde features a benzaldehyde core substituted with a pentafluorothio (–SCF5) group at the para position. This configuration enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions, a key topic in modern green chemistry and sustainable synthesis. Recent studies highlight its role in catalysis and click chemistry, addressing the need for efficient synthetic routes in drug discovery and material design.
In the context of user search trends, queries such as "applications of pentafluorothio compounds" and "benzaldehyde derivatives in pharmaceuticals" reflect the compound's relevance. Its thermal stability and solubility in organic solvents make it suitable for high-temperature reactions and polymer modifications, topics frequently discussed in academic forums and industrial whitepapers. Additionally, its low toxicity profile compared to other fluorinated analogs aligns with the eco-friendly chemical movement.
From a market perspective, the demand for 4-(Pentafluorothio)benzaldehyde is driven by advancements in electronic materials and liquid crystal displays (LCDs), where fluorinated compounds improve optical clarity and durability. SEO-optimized terms like "fluorinated aldehydes for OLEDs" and "CAS 401892-84-0 suppliers" underscore its commercial significance. Innovations in flow chemistry and continuous manufacturing further amplify its adoption, as highlighted in recent patent filings and research publications.
In summary, 4-(Pentafluorothio)benzaldehyde (CAS No. 401892-84-0) represents a cutting-edge compound bridging academic research and industrial applications. Its multifunctional reactivity, coupled with environmental compatibility, positions it as a critical player in the future of specialty chemicals. For researchers seeking custom synthesis or bulk procurement, understanding its structure-activity relationships is essential to unlocking its full potential.
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